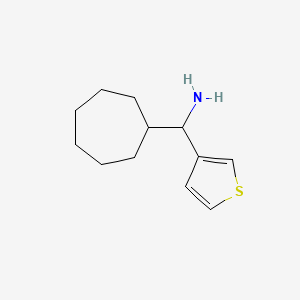
Cycloheptyl(thiophen-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl(thiophen-3-yl)methanamine is an organic compound with the molecular formula C12H19NS It is characterized by a cycloheptyl group attached to a thiophen-3-yl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptyl(thiophen-3-yl)methanamine typically involves the reaction of cycloheptyl bromide with thiophen-3-ylmethanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl(thiophen-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Cycloheptyl(thiophen-3-yl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cycloheptyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective agonist of serotonin 5-HT2A receptors, which play a crucial role in modulating neurotransmission and various physiological processes. The compound’s binding to these receptors triggers a cascade of intracellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(thiophen-3-yl)methanamine
- Cyclooctyl(thiophen-3-yl)methanamine
- Cyclopentyl(thiophen-3-yl)methanamine
Uniqueness
Cycloheptyl(thiophen-3-yl)methanamine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
cycloheptyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C12H19NS/c13-12(11-7-8-14-9-11)10-5-3-1-2-4-6-10/h7-10,12H,1-6,13H2 |
InChI Key |
WBADVDRDWPCOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(C2=CSC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


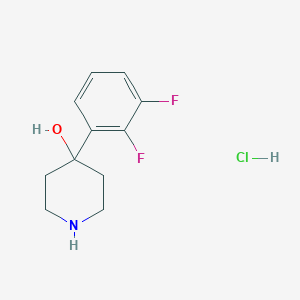
![5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)
![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)
![tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13332462.png)
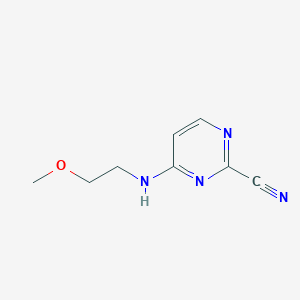
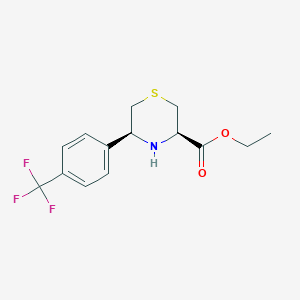
![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
![5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
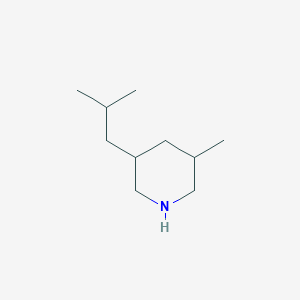
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium](/img/structure/B13332495.png)

![3-[(Pent-4-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13332510.png)
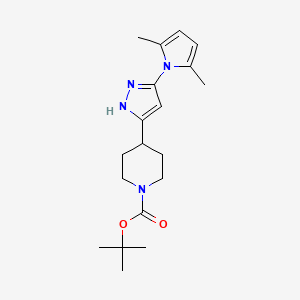
![6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B13332521.png)
